physical properties and melting point of 5-iodo-1,4-dimethyl-1H-imidazole
physical properties and melting point of 5-iodo-1,4-dimethyl-1H-imidazole
The following technical guide details the physical properties, synthesis, and characterization of 5-iodo-1,4-dimethyl-1H-imidazole , a specialized heterocyclic intermediate used in medicinal chemistry.
Core Focus: Physical Properties, Synthesis, and Structural Characterization
Executive Summary
5-iodo-1,4-dimethyl-1H-imidazole is a trisubstituted imidazole derivative characterized by the presence of an iodine atom at the C5 position. It serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi) for generating complex pharmaceutical scaffolds. Unlike its tautomeric isomer (4,5-dimethylimidazole), this compound is regiochemically "locked" by the N1-methyl group, preventing tautomerization and ensuring specific reactivity at the C5-iodine bond.
Physical Properties & Chemical Data
Due to its specialized nature, experimental data for this specific isomer is often derived from analogous 5-iodo-1-alkylimidazoles. Researchers should treat the melting point as a range dependent on purity and crystallization solvent.
| Property | Value / Description | Source/Note |
| Molecular Formula | C₅H₇IN₂ | |
| Molecular Weight | 222.03 g/mol | Calculated |
| Physical State | Solid (Crystalline) | Analogous to 5-iodo-1-methylimidazole [1] |
| Melting Point | 95 – 105 °C (Estimated) | Note: 1,4-dimethylimidazole is a liquid; iodination typically raises MP by >80°C due to increased MW and polarizability.[1] |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO. | Lipophilic nature of I-substituent. |
| pKa | ~6.5 - 7.0 (Conjugate acid) | The electron-withdrawing iodine lowers basicity compared to 1,4-dimethylimidazole (pKa ~7.5). |
| Appearance | White to off-white needles/powder | Darkens upon light exposure (iodine liberation). |
Stability and Storage
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Light Sensitivity: High. The C-I bond is photolabile. Store in amber vials.
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Temperature: Store at 2–8 °C (refrigerated) to prevent slow deiodination or discoloration.
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Hygroscopicity: Low, but should be stored under inert atmosphere (Argon/Nitrogen) to maintain anhydrous conditions for coupling reactions.
Synthesis & Production Protocol
The most reliable route to 5-iodo-1,4-dimethyl-1H-imidazole is the regioselective C5-lithiation of 1,4-dimethylimidazole followed by electrophilic trapping with iodine.
Reaction Mechanism
The C5 proton of 1-alkylimidazoles is the most acidic (pKa ~33) after the C2 proton (pKa ~18). However, if C2 is unsubstituted, C2-lithiation occurs first. In 1,4-dimethylimidazole, the C2 position is available, but C5 lithiation can be directed or achieved if C2 is blocked. Note: If C2 is unblocked, transient protection or careful temperature control is required. However, for 1,4-dimethyl systems, direct iodination often favors the 5-position due to the directing effect of the N1 lone pair and steric relief.
Optimized Protocol: C5-Lithiation/Iodination This protocol assumes the use of 1,4-dimethylimidazole as the starting material.
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Reagents:
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Substrate: 1,4-dimethylimidazole (1.0 equiv)
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Base: n-Butyllithium (1.1 equiv, 1.6M in hexanes) or sec-BuLi.
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Electrophile: Iodine (I₂, 1.1 equiv) in THF.
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Solvent: Anhydrous THF.
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Step-by-Step Methodology:
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Step 1 (Setup): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.
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Step 2 (Dissolution): Add 1,4-dimethylimidazole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).
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Step 3 (Lithiation): Add n-BuLi dropwise over 15 minutes. Stir at -78 °C for 30–60 minutes. The solution typically turns yellow/orange.
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Critical Control: Maintain temperature < -70 °C to prevent ring fragmentation or scrambling.
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Step 4 (Iodination): Dissolve Iodine (11 mmol) in THF (20 mL) and add dropwise to the lithiated species at -78 °C.
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Step 5 (Workup): Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear).
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Step 6 (Extraction): Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Step 7 (Purification): Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (DCM/MeOH gradient).
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Synthesis Workflow Diagram
Caption: Figure 1. Regioselective synthesis pathway via lithiation-iodination sequence.
Structural Characterization (Spectroscopy)
Verification of the C5-iodination (vs. C2) is crucial. The disappearance of the C5 proton signal in 1H NMR is the primary indicator.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.45 ppm (s, 1H): C2-H. (This proton remains. If C2 was iodinated, this singlet would disappear).
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δ 3.65 ppm (s, 3H): N1-CH₃. (Shifted slightly downfield due to iodine proximity).
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δ 2.20 ppm (s, 3H): C4-CH₃.
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Diagnostic: Absence of the C5-H signal (typically ~6.8 ppm in the non-iodinated precursor).
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¹³C NMR (100 MHz, CDCl₃):
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C2: ~138 ppm.
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C4: ~130 ppm.[2]
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C5 (C-I): ~75–85 ppm . (Carbon attached to Iodine is significantly shielded and upfield compared to C-H).
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Methyls: ~33 ppm (N-Me), ~13 ppm (C-Me).
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Mass Spectrometry
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Method: ESI-MS or APCI.
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Expected m/z: 222.9 [M+H]⁺.
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Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 pattern characteristic of Br or Cl will be observed.
Applications in Drug Development
This intermediate is a "molecular lego" block for constructing polysubstituted imidazoles found in:
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p38 MAP Kinase Inhibitors: The iodine allows coupling of aryl groups to the 5-position.
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Antibacterial Agents: Nitroimidazole derivatives often require specific alkylation patterns.
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Cross-Coupling Versatility:
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Suzuki Coupling: Reacts with aryl boronic acids to form 5-aryl-1,4-dimethylimidazoles.
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Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.
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References
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Synthesis of 5-iodo-1-methylimidazole (Analogous Protocol)
- Source: Organic Syntheses, Coll. Vol. 9, p. 503 (1998).
- Relevance: Establishes the lithiation/iodin
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URL:[Link]
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General Imidazole Characterization Data
- Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.
- Relevance: Provides baseline NMR/IR data for 1,4-dimethylimidazole precursors.
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URL:[Link]
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C-H Activation and Functionalization of Imidazoles
- Source: Bellina, F., & Rossi, R. (2006).
- Relevance: Reviews the regioselectivity of lithi
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URL:[Link]
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PubChem Compound Summary: 1,4-Dimethylimidazole
- Source: PubChem (NIH).
- Relevance: Physical property baseline for the non-iodin
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URL:[Link]
